Stereochemical Purity: (R)-Enantiomer vs. Racemic Mixture for Unambiguous Peptide Synthesis
The (R)-enantiomer of Boc-4-amino-5-methylhexanoic acid exhibits a specific optical rotation of [α]D = +7 ± 2° (c=1 in MeOH), confirming its enantiomeric purity . In contrast, the racemic mixture (CAS 74924-02-0) is an undefined blend of (R) and (S) enantiomers, which would yield a net optical rotation of approximately 0° and, critically, generate diastereomeric peptides upon coupling, complicating purification and analysis .
| Evidence Dimension | Specific Optical Rotation ([α]D) as a measure of enantiomeric purity |
|---|---|
| Target Compound Data | +7 ± 2° (c=1, MeOH) |
| Comparator Or Baseline | Racemic 4-amino-5-methylhexanoic acid (CAS 74924-02-0) |
| Quantified Difference | ~0° for racemic mixture vs. defined positive rotation for (R)-enantiomer |
| Conditions | Polarimetry, c=1 in methanol, 20°C |
Why This Matters
Ensures procurement of a single, defined stereoisomer essential for reproducible peptide conformation and biological activity studies.
